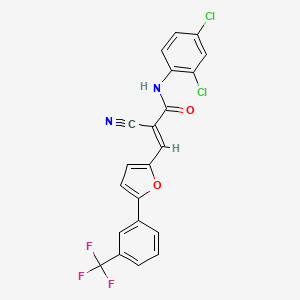
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H11Cl2F3N2O2 and its molecular weight is 451.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Organic Chemistry Synthesis and Biotransformation
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide and its derivatives are involved in green organic chemistry synthesis, showcasing their potential in creating environmentally friendly chemical processes. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi offers a green synthesis approach. This process results in compounds with a unique CN-bearing stereogenic center, highlighting the role of these compounds in advancing green chemistry practices (Jimenez et al., 2019).
Synthesis and Structural Analysis
Research efforts have been directed toward the synthesis and structural analysis of derivatives of this compound, aiming at understanding their molecular configuration and potential applications in material science. For example, the preparation of substituted benzo[b]selenophenes and their structural confirmation via X-ray analysis demonstrates the versatility of these compounds in creating new materials with potentially useful properties (Arsenyan et al., 2013).
Photovoltaic and Sensitizing Applications
The derivatives of this compound have been investigated for their photovoltaic and sensitizing applications, particularly in the development of organic solar cells. The study of novel organic sensitizers for solar cell applications, where these compounds act as donors or acceptors, underscores their potential in enhancing the efficiency of solar energy conversion (Kim et al., 2006).
Antipathogenic Activity
Research into new thiourea derivatives, including those related to this compound, indicates significant antipathogenic activity. These studies reveal the potential of such compounds in developing novel antimicrobial agents capable of combating biofilm-forming bacteria, highlighting their biomedical applications (Limban et al., 2011).
Corrosion Inhibition
The application of acrylamide derivatives in corrosion inhibition showcases another facet of these compounds' utility. Research has demonstrated their effectiveness in protecting metals from corrosion in acidic environments, offering insights into their potential use in industrial maintenance and preservation strategies (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2O2/c22-15-4-6-18(17(23)10-15)28-20(29)13(11-27)9-16-5-7-19(30-16)12-2-1-3-14(8-12)21(24,25)26/h1-10H,(H,28,29)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHKKIHBYIUCCO-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)

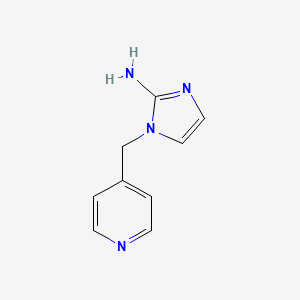
![2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666962.png)
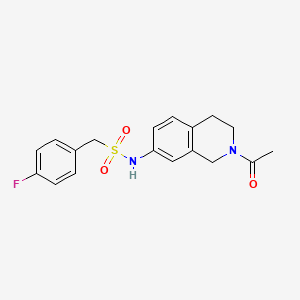
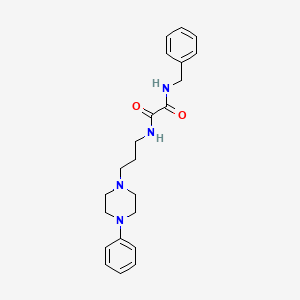

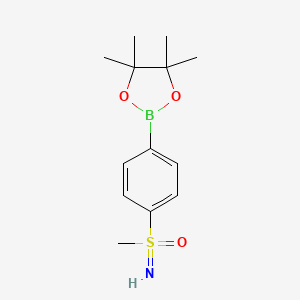

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
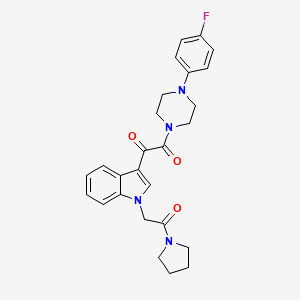
![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
